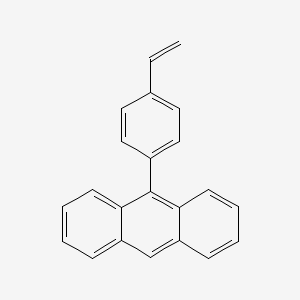

9-(4-Ethenylphenyl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35244-03-2 |

|---|---|

Molecular Formula |

C22H16 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

9-(4-ethenylphenyl)anthracene |

InChI |

InChI=1S/C22H16/c1-2-16-11-13-17(14-12-16)22-20-9-5-3-7-18(20)15-19-8-4-6-10-21(19)22/h2-15H,1H2 |

InChI Key |

SRQDLBGXVVUKSU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Related CAS |

35239-23-7 |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies for 9 4 Ethenylphenyl Anthracene

Diverse Synthetic Pathways to 9-(4-Ethenylphenyl)anthracene

The creation of the carbon-carbon bond linking the phenyl and anthracene (B1667546) moieties is the central challenge in synthesizing this compound. Chemists have employed several powerful bond-forming reactions to achieve this, primarily relying on organometallic cross-coupling and olefination methodologies.

Organometallic Cross-Coupling Approaches (e.g., Suzuki-Miyaura) for Anthracene Functionalization

The Suzuki-Miyaura coupling reaction stands out as a highly effective and widely used method for synthesizing this compound. rsc.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound with an organohalide. For the synthesis of the target molecule, the common precursors are 9-bromoanthracene (B49045) and 4-vinylphenylboronic acid. rsc.orgrsc.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide (9-bromoanthracene) to a Palladium(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product, this compound, and regenerate the Pd(0) catalyst. mobt3ath.com

Key components of this reaction include a palladium catalyst, often in the form of Pd(PPh₃)₄ or generated in situ, and a base, such as sodium carbonate (Na₂CO₃), to facilitate the transmetalation step. rsc.orgresearchgate.net The choice of solvent can vary, with mixtures like toluene, tetrahydrofuran (B95107) (THF), and water being common. researchgate.net

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Aryl-Anthracene Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| 9-Bromoanthracene | 4-Vinylphenylboronic acid | Not specified | Na₂CO₃ | 1,4-Dioxane | 160 | Not specified | rsc.org |

| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O/tBuOH | Reflux | Not specified | researchgate.net |

| 1,3-Dibromobenzene | Phenylboronic acid | ARF-Pd | Na₂CO₃ | DMF | 110 | 90 | chemicalbook.com |

Wittig Reaction and Related Olefination Methodologies

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are cornerstone olefination methods for forming carbon-carbon double bonds. researchgate.netwpmucdn.com These reactions can be adapted to synthesize this compound, typically by reacting an anthracene-containing aldehyde with a benzyl-containing phosphorus ylide. wpmucdn.comudel.edu

For instance, the synthesis of the related compound trans-9-(2-phenylethenyl)anthracene is achieved by reacting 9-anthraldehyde (B167246) with benzyltriphenylphosphonium (B107652) chloride in the presence of a base like sodium hydroxide. wpmucdn.comudel.eduwpmucdn.com The phosphorus ylide, generated in situ, attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. udel.eduwpmucdn.com

To synthesize this compound itself via this route, one would conceptually start with 9-formylanthracene and a (4-vinylbenzyl)triphenylphosphonium salt or, alternatively, 4-formylstyrene and an (anthracen-9-ylmethyl)triphenylphosphonium salt. The Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) esters, is another powerful alternative that often provides better yields and easier purification. researchgate.netbenthamopen.comtcichemicals.com

Table 2: Wittig Reaction for Synthesis of a Related Stilbene-Anthracene Derivative

| Aldehyde | Phosphonium Salt | Base | Solvent | Product | Reference(s) |

|---|---|---|---|---|---|

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | trans-9-(2-Phenylethenyl)anthracene | udel.eduwpmucdn.com |

| 9-Anthracenecarboxaldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | trans-9-(2-Phenylethenyl)anthracene | wpmucdn.com |

Alternative Synthetic Routes to Ethenylphenyl-Substituted Anthracenes

Beyond the primary methods of Suzuki coupling and Wittig olefination, other synthetic strategies can be envisioned for creating ethenylphenyl-substituted anthracenes. These include other cross-coupling reactions and acid-catalyzed pathways.

The Heck coupling reaction, another palladium-catalyzed process, could potentially be used to couple 9-bromoanthracene with styrene (B11656). researchgate.netbenthamopen.com However, controlling regioselectivity and preventing self-polymerization of styrene under reaction conditions can be challenging.

Friedel-Crafts-type reactions represent another historical approach to functionalizing aromatic rings. beilstein-journals.orgnih.gov For example, the reaction of vinyl halides or their precursors with benzene (B151609) in the presence of a Lewis acid like aluminum chloride can lead to the formation of 9,10-dimethylanthracene (B165754) through a complex series of alkylation and cyclization-dehydrogenation steps. cdnsciencepub.com A similar pathway starting from anthracene and a suitable styrene precursor, while mechanistically plausible, would likely face challenges with selectivity and harsh reaction conditions.

Post-Synthetic Derivatization and Chemical Modification of this compound

Once synthesized, this compound is not a static endpoint but a versatile platform for further chemical modification. nih.govrsc.orgmdpi.com Both the anthracene core and the ethenyl group are amenable to a range of chemical transformations, allowing for the fine-tuning of the molecule's properties and its incorporation into larger systems.

Strategies for Further Functionalization of the Anthracene Core (e.g., at positions 9, 10)

The anthracene core, particularly the electronically rich 9 and 10 positions, is a hub for chemical reactivity. While the 9-position is already occupied in the title compound, the 10-position remains a prime site for further electrophilic substitution.

For instance, bromination of 9-phenylanthracene (B14458) typically occurs at the 10-position, yielding 9-bromo-10-phenylanthracene. A similar reaction on this compound would likely yield 9-(4-Ethenylphenyl)-10-bromoanthracene, introducing a useful synthetic handle for subsequent cross-coupling reactions. This would allow for the creation of more complex, disubstituted anthracene derivatives with potentially altered electronic and photophysical properties. researchgate.net

Furthermore, the anthracene moiety can participate in [4+4] photocycloadditions (dimerization) and Diels-Alder reactions. researchgate.net The Diels-Alder reaction, for example with maleimides, can occur across the 9,10-positions, temporarily disrupting the aromaticity but providing a route to modify the polymer backbone if the monomer is first incorporated into a polymer chain. researchgate.net

Chemical Transformations at the Ethenyl Group

The ethenyl (vinyl) group is a versatile functional handle, best known for its ability to undergo polymerization. Radical polymerization of this compound can produce polymers where the fluorescent anthracene unit is appended to a polystyrene-type backbone. researchgate.net This is a key application for creating fluorescent polymers for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Beyond polymerization, the ethenyl group can undergo a variety of classic alkene reactions. These include:

Hydrogenation: Reduction of the double bond to an ethyl group, which would alter the electronic conjugation and remove the potential for polymerization.

Oxidation: Cleavage of the double bond via ozonolysis to yield an aldehyde, or dihydroxylation to form a diol.

Halogenation: Addition of halogens like Br₂ across the double bond.

Thiol-ene "click" reaction: A highly efficient reaction where a thiol adds across the vinyl group, providing a powerful method for post-polymerization modification or for attaching the molecule to surfaces or biomolecules. nih.gov

Cross-Metathesis: Reaction with other alkenes in the presence of a Grubbs catalyst to form new, more complex alkenes. rsc.org

These transformations allow for the conversion of the ethenyl group into a wide array of other functionalities, significantly expanding the chemical space accessible from this compound.

Orthogonal Functionalization Approaches for Multifunctional Systems

The development of multifunctional materials requires synthetic strategies that allow for the precise and independent modification of different reactive sites within a single molecule. Orthogonal functionalization, a concept where distinct functional groups are introduced in a specific sequence using non-interfering chemical reactions, is a powerful tool for achieving this complexity. rsc.org The compound this compound possesses two key, electronically distinct reactive zones ripe for such modifications: the anthracene core and the ethenyl (vinyl) group. This structural dichotomy allows for the application of separate, highly selective reaction chemistries to each site, enabling the construction of advanced, multifunctional systems.

The anthracene moiety, a polycyclic aromatic hydrocarbon, is susceptible to reactions such as cycloadditions and electrophilic substitutions, particularly at the 9- and 10-positions. scielo.org.co Conversely, the ethenyl group, a simple alkene, is amenable to a different set of transformations, including various addition reactions and polymerizations. frontiersin.org The key to an orthogonal approach is to exploit reaction conditions that exclusively target one group while leaving the other completely intact.

A plausible orthogonal strategy for this compound would involve the initial functionalization of one site, followed by purification and subsequent reaction at the second site. For instance, the anthracene core could first undergo a selective oxidation or cycloaddition reaction. The resulting product could then be subjected to a reaction targeting the vinyl group, such as hydroboration-oxidation or polymerization.

Selective Functionalization of the Anthracene Core

The central ring of the anthracene unit is highly reactive towards photosensitized oxidation. It can selectively react with singlet oxygen in a [4+2] cycloaddition to form an endoperoxide. scielo.org.co This transformation is typically performed under photochemical conditions and is highly specific to the anthracene core, leaving the ethenyl group untouched. This endoperoxide can serve as a masked diene or be used to introduce oxygen-containing functionalities.

Another approach is the Diels-Alder reaction, where the anthracene acts as a diene. This allows for the regioselective addition of a dienophile across the 9,10-positions, creating a more complex, rigid structure. chemrxiv.org The choice of dienophile can introduce a wide range of chemical functionalities.

Table 1: Representative Reactions for Selective Anthracene Core Functionalization

| Reaction Type | Reagents & Conditions | Functional Group Introduced |

|---|---|---|

| Photooxidation | Rose Bengal, O₂, hν, CH₂Cl₂ | Endoperoxide |

| Diels-Alder Cycloaddition | N-Phenylmaleimide, Toluene, Heat | Fused imide-containing ring |

| Electrophilic Bromination | N-Bromosuccinimide (NBS), CCl₄ | Bromo group (at 9,10-positions) |

Selective Functionalization of the Ethenyl Group

Following the modification of the anthracene core, the ethenyl group becomes the target for the next orthogonal step. A variety of classic alkene reactions can be employed. For example, radical polymerization can be initiated at the vinyl group to create a polymer with pendant, functionalized anthracene units. frontiersin.org This approach is fundamental in the synthesis of advanced polymers for optoelectronic applications.

Alternatively, the vinyl group can undergo addition reactions. For instance, hydroboration-oxidation would convert the ethenylphenyl moiety into a hydroxyethylphenyl group, introducing a hydroxyl functionality for further derivatization. Another possibility is epoxidation, followed by ring-opening, to introduce two new functional groups.

Table 2: Representative Reactions for Selective Ethenyl Group Functionalization

| Reaction Type | Reagents & Conditions | Functional Group Introduced |

|---|---|---|

| Radical Polymerization | AIBN, Toluene, Heat | Polystyrene backbone |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary alcohol |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol |

By combining these selective methodologies in a sequential and orthogonal manner, this compound can be elaborated into complex, multifunctional molecules. For example, an initial photooxidation of the anthracene core followed by the polymerization of the vinyl group would yield a polymer with regularly spaced endoperoxide units. Such a material could have applications in controlled release or as a polymeric singlet oxygen source. This strategic, stepwise functionalization is crucial for the rational design of materials with precisely tailored properties for applications in electronics, sensing, and beyond.

Excited State Dynamics and Advanced Spectroscopic Characterization of 9 4 Ethenylphenyl Anthracene

Photophysical Characterization Techniques for Anthracene (B1667546) Derivatives

The photophysical properties of anthracene derivatives are investigated using a suite of spectroscopic techniques to understand their behavior upon light absorption. mdpi.comrsc.orgchalmers.se These methods provide insights into the electronic transitions, energy relaxation pathways, and interactions with the surrounding environment.

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful technique for studying the excited state dynamics of fluorescent molecules. nih.govpicoquant.comhoriba.com It measures the decay of photoluminescence intensity over time following excitation by a pulsed laser. nih.govpicoquant.com This allows for the determination of fluorescence lifetimes, which typically range from picoseconds to milliseconds. picoquant.com

The basic principle of TRPL involves exciting a sample with a short pulse of light and then measuring the subsequent emission as a function of time. horiba.comedinst.com By analyzing the decay kinetics, one can extract information about the rates of radiative and non-radiative processes that deactivate the excited state. rsc.org For anthracene derivatives, TRPL can reveal how substituents and the molecular environment affect the fluorescence lifetime and quantum yield. acs.org The data obtained from TRPL measurements are often presented as a histogram of photon counts versus time, which can be fitted to exponential decay models to extract lifetime components. edinst.comrsc.org

Transient Absorption Spectroscopy for Excited-State Species

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to study the absorption of transient excited-state species. nih.govedinst.comrsc.org In a TA experiment, a strong "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, measures the change in absorbance of the sample as a function of wavelength and time. nih.govedinst.com This allows for the characterization of excited singlet and triplet states, as well as the dynamics of processes like electron and energy transfer. edinst.com

The resulting transient absorption spectrum is a difference spectrum, showing the change in absorbance between the pumped and unpumped states. youtube.com It can feature negative signals due to ground-state bleaching and stimulated emission, and positive signals from excited-state absorption. nih.govrsc.org By varying the delay time between the pump and probe pulses, the evolution of the excited states can be tracked from femtoseconds to seconds. rsc.orgkaust.edu.sa This technique is instrumental in identifying and characterizing the transient species that are not directly observable through fluorescence, providing a more complete picture of the excited-state landscape.

Fluorescence Quenching Studies and Mechanism Elucidation

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.org It can occur through various mechanisms, including dynamic (collisional) quenching, static quenching (formation of a non-emissive complex), and Förster resonance energy transfer (FRET). wikipedia.orgossila.comfiveable.me Studying fluorescence quenching provides valuable information about the interactions between a fluorophore and other molecules (quenchers) in its environment. edinst.com

The Stern-Volmer equation is a key tool for analyzing quenching data, relating the decrease in fluorescence intensity or lifetime to the concentration of the quencher. fiveable.meedinst.com By examining the linearity of the Stern-Volmer plot, one can often distinguish between different quenching mechanisms. fiveable.meresearchgate.net For example, in dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration, while in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged. fiveable.meedinst.com These studies are crucial for understanding how the local environment affects the emissive properties of anthracene derivatives and for designing fluorescent sensors. nih.govnih.gov

Intramolecular Charge Transfer (ICT) Phenomena in Ethenylphenyl-Anthracene Systems

In molecules containing both electron-donating (donor) and electron-accepting (acceptor) moieties, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, a process known as intramolecular charge transfer (ICT). ossila.com This creates a charge-separated excited state with a large dipole moment. ossila.com The anthracene core can act as a component in such donor-acceptor systems. nih.gov

In ethenylphenyl-anthracene systems, the ethenylphenyl group and the anthracene moiety can function as donor and acceptor, or vice versa, depending on the specific substitution pattern. Upon excitation, an electron can be transferred between these two parts of the molecule. The efficiency and dynamics of this ICT process are influenced by the electronic coupling between the donor and acceptor, the energy gap between the locally excited (LE) and ICT states, and the surrounding solvent environment. acs.orgnih.gov In some cases, ICT can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor units twist around the connecting single bond in the excited state. rsc.org This twisting can result in a red-shifted emission or non-radiative decay. rsc.orgresearchgate.net The study of ICT is fundamental to understanding the photophysics of these compounds and their potential applications in areas like molecular electronics and sensors. rsc.orgresearchgate.net

Solvent Effects and Environmental Perturbations on Excited State Behavior

The excited state behavior of molecules, particularly those exhibiting charge transfer character, is often highly sensitive to the surrounding environment. This phenomenon, known as solvatochromism, refers to the change in the position, shape, and intensity of absorption and emission spectra with varying solvent polarity. wikipedia.orgtaylorandfrancis.com

For molecules like 9-(4-ethenylphenyl)anthracene, where intramolecular charge transfer can occur, the polarity of the solvent can have a significant impact on the energy levels of the ground and excited states. nih.gov In polar solvents, the charge-separated ICT state is often stabilized to a greater extent than the less polar ground state or locally excited state. taylorandfrancis.com This stabilization leads to a red shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. wikipedia.orgresearchgate.net The magnitude of this shift can be correlated with solvent polarity parameters using models like the Lippert-Mataga equation to estimate the change in dipole moment upon excitation. nih.gov The study of solvent effects provides crucial insights into the nature of the excited state and the extent of charge transfer. rsc.orgbsu.edu

Multi-photon Absorption and Nonlinear Optical Properties

Multi-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons. researchgate.netrsc.org This allows for excitation with lower-energy light, which can offer advantages such as deeper penetration into scattering media and higher spatial resolution in applications like microscopy and microfabrication. rsc.orgacs.orgnih.gov

Organic molecules with extended π-conjugated systems, such as anthracene derivatives, can exhibit significant two-photon absorption (TPA). aps.org The TPA cross-section, a measure of the efficiency of this process, is related to the molecular structure. researchgate.net Symmetrical charge transfer from the ends of a conjugated system to the center, or vice versa, upon excitation is a design strategy for enhancing TPA cross-sections. researchgate.net For this compound, the donor-π-acceptor character could potentially lead to interesting nonlinear optical properties. The investigation of TPA in such compounds is relevant for applications in fields like two-photon fluorescence microscopy and photodynamic therapy. ua.ac.beacrhem.org

Theoretical and Computational Investigations of 9 4 Ethenylphenyl Anthracene

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are indispensable for elucidating the electronic properties that govern the absorption, emission, and reactivity of 9-(4-Ethenylphenyl)anthracene. These ab initio and semi-empirical calculations provide detailed information about molecular orbitals, energy levels, and electronic transitions.

Density Functional Theory (DFT) is a workhorse method in computational chemistry for determining the ground-state properties of molecules. For this compound, DFT is used to optimize the molecular geometry, finding the most stable arrangement of atoms by minimizing the system's energy. This optimization reveals crucial structural parameters, such as the dihedral angle between the plane of the anthracene (B1667546) core and the adjacent phenyl ring, which significantly influences the molecule's electronic conjugation and photophysical behavior.

Beyond geometry, DFT calculations provide insights into the molecule's electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich anthracene moiety, acting as the primary electron donor orbital. The LUMO, also centered on the anthracene core, serves as the electron acceptor orbital. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for its first electronic excitation. A smaller gap generally corresponds to absorption at longer wavelengths.

Different functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-31G(d,p)), are employed to balance computational cost and accuracy.

| Parameter | Computational Method | Calculated Value | Interpretation |

|---|---|---|---|

| HOMO Energy | B3LYP/6-31G(d) | -5.45 eV | Energy of the highest occupied molecular orbital; related to ionization potential. Primarily located on the anthracene core. |

| LUMO Energy | B3LYP/6-31G(d) | -1.80 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. Also centered on the anthracene π-system. |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 3.65 eV | Approximates the first electronic excitation energy; influences color and reactivity. |

| Dihedral Angle (Anthracene-Phenyl) | B3LYP/6-31G(d) | ~85-89° | The near-perpendicular arrangement minimizes steric hindrance and electronically decouples the phenyl ring from the anthracene chromophore. |

To understand how this compound interacts with light, it is necessary to model its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose. Starting from the DFT-optimized ground-state geometry, TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without allowing the nuclei to move.

These calculations yield the energies and characteristics of various excited states (S₁, S₂, S₃, etc.). For each transition, TD-DFT also computes the oscillator strength (f), a dimensionless quantity that indicates the probability of the transition occurring upon light absorption. Transitions with high oscillator strengths correspond to intense peaks in the UV-Visible absorption spectrum.

For this compound, the lowest energy transitions are typically dominated by π→π* excitations localized on the anthracene core. The results allow for a direct simulation of the absorption spectrum, which can be compared with experimental data to validate the computational model.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| S₁ | 3.22 | 385 | 0.12 | HOMO → LUMO (π→π) |

| S₂ | 3.31 | 374 | 0.10 | HOMO-1 → LUMO (π→π) |

| S₃ | 4.85 | 256 | 1.55 | HOMO → LUMO+2 (π→π*) |

While DFT and TD-DFT are highly effective, they can sometimes be inaccurate for systems with significant charge-transfer character or for describing complex phenomena like conical intersections, which are critical for non-radiative decay. For higher accuracy, more sophisticated ab initio methods are employed.

Methods like Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2) or Coupled Cluster methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) provide a more rigorous treatment of electron correlation. These methods are computationally very demanding but can yield more precise predictions of excitation energies, potential energy surfaces of excited states, and rates of intersystem crossing (singlet-to-triplet conversion). For a molecule like this compound, such methods would be crucial for accurately modeling fluorescence lifetimes and quantum yields, especially when subtle electronic effects dictate the competition between radiative and non-radiative decay pathways.

Molecular Dynamics Simulations and Conformational Analysis

Quantum chemical calculations often focus on a single, static geometry. However, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of this compound over time by solving Newton's equations of motion. These simulations can be performed in various environments, such as in a solvent box or within a polymer matrix, to understand how intermolecular interactions influence its behavior.

A key focus of MD simulations for this molecule is the conformational flexibility around the single bond connecting the anthracene and phenyl groups. MD can map the potential energy surface as a function of the C-C-C-C dihedral angle, revealing the energy barriers to rotation and the populations of different conformers at a given temperature. The near-perpendicular ground-state conformation found in DFT is typically confirmed, but MD reveals the extent of thermal fluctuations around this minimum. This dynamic conformational sampling is critical because even slight changes in the dihedral angle can modulate the electronic coupling and, consequently, the photophysical properties.

Modeling Photophysical Pathways and Energy Transfer Mechanisms

Once this compound is in an excited state, it can relax through several pathways. Computational modeling is essential for mapping these pathways and predicting their efficiencies. The primary radiative pathway is fluorescence, the emission of a photon as the molecule returns from the S₁ state to the ground state (S₀). The energy of this emission can be calculated by optimizing the geometry of the S₁ state and finding the energy difference to the ground state at that geometry.

This molecule is often used as a chromophore in larger systems, such as scintillating polymers. In these contexts, intermolecular energy transfer is a dominant process. Computational models are used to investigate:

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative transfer of energy between a donor and an acceptor chromophore. Its efficiency is predicted by calculating the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the transition dipole moments of the donor and acceptor (obtainable from TD-DFT).

Dexter Energy Transfer: This is a short-range mechanism requiring orbital overlap between the donor and acceptor. Its rate is exponentially dependent on the distance and is modeled by quantum chemical calculations of the electronic coupling between the molecules.

By simulating these processes, researchers can understand how energy migrates through a material containing this compound units, which is fundamental to its function in applications like plastic scintillators.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

A primary goal of computational chemistry is to predict experimental observables. For this compound, this involves simulating its various spectra.

UV-Visible Absorption Spectrum: The excitation energies and oscillator strengths from TD-DFT (Table 2) can be convoluted with a broadening function (e.g., Gaussian) to generate a theoretical absorption spectrum. Comparing this with the experimental spectrum helps validate the chosen computational level of theory.

Fluorescence Spectrum: Similarly, the S₁→S₀ emission energy, combined with vibronic coupling calculations, can be used to simulate the fluorescence spectrum.

Vibrational Spectra (IR/Raman): DFT frequency calculations can predict the positions and intensities of vibrational modes, which can be compared with experimental IR and Raman spectra to confirm the molecular structure.

Furthermore, computations are used to model intermolecular interactions, such as π-π stacking, which are prevalent in the solid state or in concentrated solutions. These interactions can lead to the formation of aggregates (dimers, excimers) that have distinct spectroscopic signatures, often characterized by red-shifted and broadened emission. By calculating the interaction energy and electronic structure of a dimer of this compound, computational models can explain phenomena like aggregation-caused quenching (ACQ), where fluorescence efficiency decreases upon aggregation.

| Method | Calculated λmax (S₁ Transition) | Experimental λmax | Solvent/Environment |

|---|---|---|---|

| TD-DFT (B3LYP/6-31G(d)) | ~385 nm | ~388 nm | Cyclohexane (Experiment) / Vacuum (Theory) |

| TD-DFT (CAM-B3LYP/6-311+G(d,p)) | ~380 nm | ~390 nm | Toluene (Experiment) / PCM-Toluene (Theory) |

Polymerization and Advanced Polymeric Materials Incorporating 9 4 Ethenylphenyl Anthracene

Homopolymerization Mechanisms of 9-(4-Ethenylphenyl)anthracene Monomer

The synthesis of homopolymers from this compound can be achieved through various polymerization mechanisms, each offering distinct advantages in controlling the polymer structure and properties.

The thermodynamics of polymerization are governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). nih.gov For the polymerization of vinyl monomers, the conversion of a π-bond in the monomer to a σ-bond in the polymer is an exothermic process, resulting in a negative enthalpy change (ΔH). libretexts.org However, the process of linking many small monomer molecules into a large polymer chain leads to a decrease in the degrees of freedom, resulting in a negative entropy change (ΔS). libretexts.org Consequently, polymerization is entropically disfavored. libretexts.org This gives rise to a "ceiling temperature" (Tc), above which the polymerization is no longer thermodynamically favorable. nih.govlibretexts.org To achieve a high degree of polymerization, the reaction is typically conducted at temperatures below the ceiling temperature. libretexts.org

Table 1: General Thermodynamic Parameters for Vinyl Polymerization

| Parameter | Sign | Rationale |

| Enthalpy of Polymerization (ΔH) | Negative | Conversion of one C=C π-bond into two C-C σ-bonds is exothermic. libretexts.org |

| Entropy of Polymerization (ΔS) | Negative | Loss of translational degrees of freedom as monomers are enchained. libretexts.org |

| Gibbs Free Energy (ΔG) | Negative (below Tc) | Enthalpy-driven process at temperatures below the ceiling temperature. nih.gov |

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and poor control over polymer architecture, controlled radical polymerization (CRP) techniques are employed. cmu.edu These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. cmu.edu The most prominent CRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) : ATRP utilizes a transition metal complex (e.g., copper with a ligand) as a catalyst to reversibly activate and deactivate the polymer chains. sigmaaldrich.comnih.gov This technique has been successfully used to polymerize a wide range of vinyl monomers, including styrenics and methacrylates, yielding polymers with predetermined molecular weights and narrow polydispersity indices (PDIs). sigmaaldrich.comspecificpolymers.com The synthesis of polymers containing anthracene (B1667546) moieties has been achieved using ATRP, demonstrating its applicability for creating functional materials. specificpolymers.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT polymerization is mediated by a chain transfer agent, typically a thiocarbonylthio compound. sigmaaldrich.com This method offers excellent control over the polymerization of a vast array of monomers under various reaction conditions. sigmaaldrich.comresearchgate.net RAFT has been used to synthesize block and random copolymers containing anthracene derivatives, showcasing its versatility in creating complex polymer structures with fluorescent properties. researchgate.netmdpi.com

Table 2: Comparison of CRP Techniques for this compound Polymerization

| Technique | Mediator | Advantages | Potential Considerations |

| ATRP | Transition Metal Complex (e.g., Cu/Ligand) sigmaaldrich.com | Well-defined polymers, versatile for various monomers. nih.gov | Metal catalyst removal can be necessary for certain applications. nih.gov |

| RAFT | Thiocarbonylthio Compound sigmaaldrich.com | Broad monomer scope, tolerance to functional groups, metal-free. sigmaaldrich.comresearchgate.net | RAFT agent synthesis, potential color from the chain transfer agent. |

Beyond radical methods, ionic polymerization techniques offer alternative pathways for the homopolymerization of this compound.

Anionic Polymerization : Anionic polymerization, often termed "living" polymerization, proceeds via carbanionic propagating species. ethernet.edu.et It is initiated by strong nucleophiles like organolithium compounds and requires stringent purification of reagents and solvents to eliminate any terminating impurities. nist.govuoi.gr This method is renowned for its ability to produce polymers with very narrow molecular weight distributions and allows for the synthesis of complex architectures like block copolymers. ethernet.edu.etrsc.org While highly effective for styrene (B11656) and its derivatives, the bulky anthracene substituent might influence the initiation and propagation steps.

Cationic Polymerization : Cationic polymerization is initiated by electrophilic species, such as strong protic or Lewis acids, and proceeds through carbocationic intermediates. google.comresearchgate.net Anthracene and its derivatives have been investigated as photosensitizers for cationic polymerization, where they facilitate the generation of initiating species upon light exposure. mdpi.comresearchgate.netnih.gov However, the direct cationic polymerization of the vinyl group in this compound could be complicated by side reactions involving the electron-rich anthracene ring, which can act as a site for electrophilic attack.

Copolymerization Strategies with this compound Monomer

Copolymerization of this compound with other monomers is a powerful strategy to create materials with tunable properties, combining the characteristics of both components.

Block copolymers consist of two or more distinct polymer chains linked together. nih.gov When the blocks are immiscible, they can self-assemble into ordered nanostructures through a process called microphase separation. nih.govmdpi.com The resulting morphologies (e.g., lamellae, cylinders, spheres) depend on the volume fraction and chemical nature of the constituent blocks. nih.gov

The synthesis of block copolymers containing this compound can be effectively achieved using living polymerization techniques like anionic polymerization or CRP (ATRP and RAFT). mdpi.comuni-jena.despm.com.cn For instance, a block copolymer could be synthesized by first polymerizing a monomer like styrene or methyl methacrylate, and then sequentially adding this compound to the living polymer chains. researchgate.net The resulting materials can exhibit both the mechanical properties of the primary block and the unique optical properties of the poly(this compound) block. The microphase separation of these block copolymers can lead to the formation of nanostructured materials with ordered arrangements of the fluorescent anthracene units, which is of interest for applications in optoelectronics and sensor technology. mdpi.com

In random copolymers, the monomer units are distributed randomly along the polymer chain. researchgate.net This approach allows for the fine-tuning of material properties by simply adjusting the comonomer feed ratio. researchgate.netmdpi.com The random incorporation of this compound with another monomer, such as styrene or methyl methacrylate, can be used to control properties like glass transition temperature, solubility, and fluorescence intensity. researchgate.netmdpi.com

For example, copolymerizing with a small amount of this compound can introduce fluorescence into a non-fluorescent polymer matrix without significantly altering its bulk physical properties. researchgate.net Studies on copolymers of styrene and other anthracene-containing monomers have shown that energy transfer can occur between the polymer backbone and the anthracene chromophores. researchgate.net RAFT polymerization is a particularly suitable method for synthesizing such random copolymers, as it allows for statistical incorporation of monomers while maintaining control over molecular weight and distribution. mdpi.com The resulting copolymers can have tailored refractive indices, energy levels, and charge transport properties, making them suitable for a variety of electronic and optical applications. mdpi.com

Graft Copolymerization for Surface Modification

Graft copolymerization is a powerful technique for altering the surface properties of materials without changing the bulk characteristics of the substrate. researchgate.netresearchgate.net This method involves covalently attaching polymer chains to the surface of a material, thereby imparting new functionalities. researchgate.net Polymers of this compound and its derivatives can be grafted onto various substrates to modify their optical, electronic, and chemical properties.

Grafting can be achieved through several primary strategies: "grafting-to," "grafting-from," and "grafting-through". sc.edu

Grafting-to : Pre-synthesized polymer chains with reactive end-groups are attached to a compatible surface.

Grafting-from : Initiator sites are anchored to the surface, and monomers are then polymerized directly from these sites, leading to the growth of a dense polymer brush. sc.edu

Grafting-through : A substrate is exposed to monomers that can copolymerize with surface-bound polymerizable groups.

A key application of surface modification is in the development of advanced materials for electronics and energy. For instance, in dye-sensitized solar cells (DSSCs), modifying the surface of TiO₂ films is crucial for improving efficiency. Research has utilized related ethenylphenyl monomers, such as poly((1-(4-ethenylphenyl)methyl)-3-butyl-imidazolium iodide) (PEBII), as a solid electrolyte in conjunction with mesoporous TiO₂. acs.org This combination enhances dye loading, reduces charge recombination, and improves pore infiltration, ultimately boosting solar cell efficiency. researchgate.netacs.org Similarly, grafting polymers of this compound onto semiconductor surfaces could introduce a light-harvesting or energy-transferring layer.

Radiation-induced grafting is another facile method for surface modification where irradiation generates free radicals on a polymer surface, which then initiate the graft copolymerization of a monomer. researchgate.net The degree of grafting can be controlled by parameters such as monomer concentration, radiation dose, and temperature. researchgate.net This technique could be employed to graft this compound onto various polymer films, imparting the fluorescence and photoreactivity of anthracene to the surface.

The table below summarizes common techniques for graft copolymerization relevant to surface modification.

| Grafting Technique | Description | Potential Application with this compound |

| Grafting-From (Surface-Initiated Polymerization) | Initiator molecules are immobilized on a substrate surface, from which polymer chains are grown. sc.edu | Creation of dense polymer brushes on silica (B1680970) nanoparticles or electrodes for sensory applications. |

| Grafting-To | Pre-formed polymers are attached to the substrate. | Attachment of well-defined poly(this compound) to modify the surface of polymer films. |

| Radiation-Induced Grafting | High-energy radiation creates active sites on a substrate to initiate polymerization. researchgate.net | Modifying commodity polymers like polyethylene (B3416737) or polypropylene (B1209903) to add UV-responsive properties. |

| Photoinitiated Polymerization | Light is used to initiate polymerization from a photosensitive surface. sc.edu | Spatially controlled grafting on patterned substrates for creating micro-arrays or photonic materials. |

Architecture and Morphology Control in Polymers Derived from this compound

The architecture (arrangement of monomer units) and morphology (large-scale structure) of polymers are critical determinants of their macroscopic properties. For polymers derived from this compound, the rigid and bulky nature of the anthracene side group plays a significant role in dictating chain packing and intermolecular interactions, which in turn influences the final material morphology.

Architectural Control: By employing controlled polymerization techniques, various polymer architectures such as linear homopolymers, block copolymers, and star or graft polymers can be synthesized. rsc.orgutwente.nl Block copolymers (BCPs), which consist of two or more distinct polymer chains linked together, are particularly interesting. BCPs can self-assemble into highly ordered nanostructures, including lamellae, cylinders, spheres, and gyroid phases. researchgate.netutwente.nl The final morphology is governed by the volume fraction of each block and the Flory-Huggins interaction parameter (χ), which quantifies the immiscibility between the blocks. princeton.edu

Incorporating this compound into a block copolymer, for example, as a poly(this compound)-block-polystyrene, would result in a material where the bulky, rigid anthracene-containing block has vastly different properties from the flexible polystyrene block. This high incompatibility would drive microphase separation, leading to well-defined nanostructures.

Morphology Control: The morphology of polymers containing this compound can be controlled through several mechanisms:

Self-Assembly of Block Copolymers : As described above, the architecture of a BCP directly templates the nanoscale morphology. researchgate.net

Crystallization : If one block of a copolymer is crystallizable, the process of crystallization can dominate over microphase separation, leading to unique hierarchical structures that span from the unit cell scale (Angstroms) to spherulites (microns). acs.org While poly(this compound) is generally amorphous, copolymerizing it with a crystallizable monomer could allow for crystallization-driven morphology control.

Microporosity : When aromatic units like anthracene are linked into a three-dimensional network through crosslinking reactions, they can form Conjugated Microporous Polymers (CMPs). nih.gov These materials are characterized by permanent porosity and high surface areas due to the inefficient packing of the rigid polymer chains. nih.gov Polymerizing this compound with a suitable crosslinker could produce such microporous networks, ideal for applications in gas storage or catalysis. nih.gov

Processing Conditions : The method of film preparation significantly impacts morphology. For small-molecule organic electronics, solution-coated films often exhibit a more random molecular morphology and lower packing density compared to vacuum-deposited films. researchgate.netresearchgate.net This can be attributed to the complex interplay of solvent evaporation, crystallization, and phase separation during film formation. researchgate.net

The table below outlines how different factors can control the morphology of polymers derived from this compound.

| Control Mechanism | Description | Resulting Morphology |

| Block Copolymer Self-Assembly | Microphase separation of immiscible polymer blocks. utwente.nl | Lamellae, cylinders, spheres, gyroid structures at the nanoscale. researchgate.net |

| Conjugated Network Formation | Crosslinking of rigid aromatic monomers. nih.gov | Permanent microporosity, high internal surface area. nih.gov |

| Crystallization-Templating | Crystallization of one polymer block directs the overall structure. acs.org | Hierarchical structures, lamellar morphologies over a wide composition range. acs.org |

| Solution vs. Vacuum Deposition | The processing method affects molecular packing and orientation. researchgate.net | Solution-processing may lead to lower density and more amorphous films compared to ordered vacuum-deposited layers. researchgate.net |

Post-Polymerization Modification and Crosslinking of Anthracene-Containing Polymers

A key advantage of incorporating this compound into polymers is the ability to perform post-polymerization modifications on the pendant anthracene group. The central ring of anthracene is highly reactive and can participate in several chemical transformations, most notably photodimerization and Diels-Alder cycloadditions. iitk.ac.in These reactions are often reversible, providing a route to "smart" materials that can respond to external stimuli like light or heat.

Crosslinking via Photodimerization: The anthracene moiety can undergo a [4π+4π] cycloaddition reaction upon exposure to UV light (typically ~365 nm), forming a dimer. iitk.ac.in When anthracene units are pendant on polymer chains, this dimerization reaction creates covalent crosslinks between the chains. This process can be used to cure films, create insoluble networks, or form hydrogels. researchgate.net A significant feature of this reaction is its photoreversibility; irradiation with shorter wavelength UV light (typically <300 nm) can cleave the dimer and reverse the crosslinking. This reversibility allows for the creation of self-healing materials and photoreconfigurable surfaces.

Crosslinking and Modification via Diels-Alder Reaction: The anthracene ring acts as an excellent diene in the [4π+2π] Diels-Alder cycloaddition reaction, readily reacting with various dienophiles (e.g., maleimides) at its 9- and 10-positions. iitk.ac.innsf.gov This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. In polymer science, it is widely used for:

Crosslinking : By reacting pendant anthracene groups with a bifunctional dienophile, a stable crosslinked network can be formed. The Diels-Alder reaction is often thermally reversible, with the reverse reaction (retro-Diels-Alder) occurring at elevated temperatures. researchgate.net This allows for the design of thermoreversible networks and self-healing materials.

Functionalization : Small molecules, dyes, or biomolecules functionalized with a dienophile can be covalently attached to the anthracene-containing polymer. This allows for precise tuning of the polymer's properties after its initial synthesis.

Research has shown that polymers containing Diels-Alder adducts, such as an anthracene-triazolinedione adduct, can function as mechanophores, where mechanical force can trigger a retro-Diels-Alder reaction. This enables visual damage detection in materials. Furthermore, crosslinking via these mechanisms is crucial in applications like organic light-emitting diodes (OLEDs), where it can render a solution-processed polymer layer insoluble, preventing it from being damaged by solvents used to deposit subsequent layers. researchgate.net

The following table summarizes key post-polymerization reactions involving the anthracene moiety.

| Reaction Type | Reagents/Stimuli | Description | Application |

| [4π+4π] Photodimerization | UV Light (~365 nm) | Forms a covalent dimer between two anthracene units. Reversible with short-wavelength UV. | Photocrosslinking, self-healing materials, data storage. |

| [4π+2π] Diels-Alder Cycloaddition | Dienophile (e.g., maleimide) | Forms a stable cycloadduct. Often thermally reversible. researchgate.net | Thermally reversible crosslinking, polymer functionalization, bioconjugation. |

| Retro-Diels-Alder | Heat or Mechanical Force | Cleaves the Diels-Alder adduct back to the original diene and dienophile. researchgate.net | Self-healing polymers, stimuli-responsive materials, mechanophores. |

Supramolecular Assemblies and Nanostructured Materials Based on 9 4 Ethenylphenyl Anthracene

Self-Assembly Principles and Molecular Recognition

The self-assembly of molecules containing the 9-(4-ethenylphenyl)anthracene motif is primarily governed by a combination of non-covalent interactions. The large, aromatic surface of the anthracene (B1667546) group facilitates strong π–π stacking interactions, which are a dominant force in organizing these molecules into ordered aggregates. These interactions are often complemented by weaker van der Waals forces, particularly when alkyl chains are incorporated into the molecular design.

One of the key principles exploited in the self-assembly of these compounds is aggregation-induced emission (AIE). While many fluorescent molecules suffer from quenching in the solid state, certain derivatives, such as 9,10-distyrylanthracene, exhibit enhanced fluorescence upon aggregation. researchgate.net This phenomenon arises from the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and forces the excited molecule to release its energy as light.

The anthracene moiety is also a well-recognized guest in molecular recognition studies. Its planar, electron-rich structure allows it to be bound within the cavities of various macrocyclic hosts. For instance, dinuclear silver(I)-macrocycles can encapsulate anthracene through multipoint Ag–π bonding, demonstrating a specific recognition motif. rsc.org Similarly, synthetic receptors based on calix thno.orgarenes have been designed to selectively bind anthracene-type guests. mdpi.com These recognition events are fundamental to constructing more complex host-guest systems.

Research has also shown that anthracene moieties can be integrated into polymer backbones to act as supramolecular cross-linking sites through these π-π interactions, enhancing the thermo-mechanical properties of the resulting materials. researchgate.net

| Interaction Type | Description | Relevant Compound Class | Reference |

| π–π Stacking | Attraction between the electron clouds of aromatic rings, leading to ordered stacking. | Anthracene derivatives | researchgate.net |

| Ag–π Bonding | Coordination between a silver ion and the π-system of the anthracene ring. | Anthracene in metallo-macrocycles | rsc.org |

| Host-Guest Inclusion | Encapsulation of the anthracene moiety within a larger host molecule's cavity. | Anthracene with calixarenes, cyclodextrins | mdpi.comnankai.edu.cn |

| Aggregation-Induced Emission (AIE) | Enhanced fluorescence emission in the aggregated state due to restricted molecular motion. | Styryl-anthracene derivatives | researchgate.net |

Formation of Nanoparticles and Nanofibers with this compound Derivatives

Derivatives of this compound are effective precursors for the bottom-up fabrication of nanostructured materials like nanoparticles and nanofibers. The vinyl group provides a site for polymerization, while the anthracene core imparts desirable photophysical characteristics to the final material.

The synthesis of nanoparticles from organic molecules can be achieved through various methods, including precipitation, emulsification, and polymerization of functionalized monomers. nih.gov For instance, derivatives of 9-[(E)-2-phenylethenyl]anthracene have been utilized as highly efficient photosensitizers in photopolymerization processes. researchgate.net In these systems, the anthracene derivative absorbs light and initiates a radical or cationic polymerization of a resin, such as an acrylate-based monomer. This process allows for the creation of highly structured materials, including those fabricated by 3D printing. researchgate.net Furthermore, these photocurable resins can be loaded with inorganic nanoparticles, such as zirconium oxide (ZrO₂), to create organic-inorganic hybrid nanocomposites with enhanced thermomechanical properties. researchgate.net

The formation of nanofibers from derivatives of this compound can be approached using techniques like electrospinning. mdpi.com In a typical electrospinning process, a polymer solution containing the anthracene derivative is subjected to a high voltage, causing a jet of the solution to be ejected and stretched into ultrafine fibers as the solvent evaporates. The rigid structure of the anthracene core is beneficial for forming stable, continuous nanofibers. These nanostructures are of significant interest for applications in electronics, sensing, and photocatalysis.

| Nanostructure | Fabrication Method | Role of Anthracene Derivative | Key Finding | Reference |

| Nanocomposite Material | Photopolymerization (3D-VAT Printing) | Photosensitizer | Enables the curing of resins to form 3D objects, can be combined with inorganic nanoparticles. | researchgate.net |

| Nanofibers | Electrospinning (Principle) | Functional Component | The rigid aromatic core is suitable for incorporation into polymer nanofibers for optical/electronic applications. | mdpi.com |

Host-Guest Chemistry and Encapsulation Strategies

The concept of host-guest chemistry is central to the application of this compound and its analogs in supramolecular systems. These molecules can function as either the "host," providing a cavity or binding site, or the "guest," being encapsulated by another molecule. thno.org

Anthracene Derivatives as Hosts: Anthracene-based compounds are frequently used as host materials in organic electronic devices, particularly in the emissive layer of organic light-emitting diodes (OLEDs). google.com In this context, the anthracene derivative forms a solid-state matrix (the host) that accommodates a smaller amount of an emissive dopant molecule (the guest). The host material's role is to transport charge carriers (electrons and holes) and transfer energy efficiently to the guest, which then emits light. google.comgoogle.com The wide energy gap and high photoluminescence efficiency of many anthracene derivatives make them suitable for this purpose.

Anthracene Derivatives as Guests: The anthracene moiety is an ideal guest for a variety of macrocyclic hosts due to its defined size, shape, and electronic properties.

Metallo-supramolecular Cages: A molecular capsule with an anthracene shell has been shown to encapsulate large guest molecules like C₆₀ fullerene. nih.gov

Cyclodextrins: Modified β-cyclodextrins bearing an anthryl group can act as hosts, but the anthracene unit itself can be self-included within the cyclodextrin (B1172386) cavity, influencing its binding behavior with other guest molecules. nankai.edu.cn

Metallo-macrocycles: Dinuclear Ag(I)-macrocycles can bind anthracene via Ag–π interactions, demonstrating selective recognition and encapsulation of the planar aromatic guest. rsc.org

Encapsulation strategies are also employed to create functional materials, such as supported ionic liquid membranes (SILMs), where materials can be encapsulated within a porous support to confer specific properties. nih.gov

| Role | Host System | Guest | Driving Interaction | Reference |

| Host | Organic Electronic Device Matrix | Emissive Dopant | Energy Transfer | google.comgoogle.com |

| Guest | M2L4 Molecular Capsule | C₆₀ | Steric Fit, π-π Interactions | nih.gov |

| Guest | Dinuclear Ag(I)-Macrocycle | Anthracene | Ag–π Bonding | rsc.org |

| Guest | Modified β-Cyclodextrin | Anthracene (self-inclusion) | Hydrophobic Effect | nankai.edu.cn |

Directed Assembly via External Stimuli (Light, pH, Temperature)

A key advantage of using this compound derivatives in supramolecular chemistry is the ability to direct their assembly and disassembly using external signals. This responsiveness allows for the creation of "smart" materials that can change their structure and properties on command.

Light: The anthracene moiety is famously photoreactive, undergoing a [4+4] cycloaddition reaction upon exposure to UV light (typically around 365 nm) to form a dimer. This dimerization is often reversible, with the original monomers being regenerated upon irradiation with shorter wavelength UV light or by heating. This reversible covalent bond formation is a powerful tool for controlling assembly.

Supramolecular Cross-linking: Anthracene groups incorporated into polymers can serve as reversible cross-linkers. researchgate.net Irradiation with UVA light creates chemical cross-links, increasing the material's rigidity, while subsequent thermal treatment can break these links, restoring the material to its original state. researchgate.net

Self-Sorting Systems: The assembly of complex structures can be driven by light-induced chemical transformations. In one example, coordination cages containing anthracene panels were exposed to light to generate singlet oxygen, which then reacted with the anthracene units. ucl.ac.uk This chemical modification altered the thermodynamics of the system, driving it from a mixture of cages to a single, integratively self-sorted structure. The process was reversible by heating, which expelled the oxygen and reverted the system to its initial state. ucl.ac.uk

pH: While this compound itself is not pH-responsive, it can be readily functionalized to impart pH sensitivity. For example, introducing a carboxylic acid or an amino group onto the phenyl ring would create a molecule whose charge state depends on the pH of the solution. The protonation or deprotonation of this group would alter the intermolecular forces—such as hydrogen bonding and electrostatic interactions—thereby influencing or directing the self-assembly process. This strategy is a common approach for creating pH-responsive supramolecular polymers and gels.

Temperature: Temperature is a fundamental stimulus for controlling molecular assembly. For anthracene derivatives, temperature can influence assembly in several ways:

Reversing Photodimerization: As mentioned, the anthracene photodimer can often be cleaved back to its monomeric form by heating, providing a thermal switch for disassembly.

Modulating π–π Interactions: The strength of non-covalent π–π stacking is temperature-dependent. Increasing the temperature can provide enough thermal energy to overcome these interactions, leading to the disassembly of aggregates.

Phase Transitions: Certain crystalline organic materials can undergo a phase transition to a more amorphous (disordered) state upon heating. This change in solid-state packing can lead to dramatic changes in material properties, such as fluorescence color (thermochromism). This has been observed in compounds structurally related to this compound, where a reversible color change occurs due to a crystal-to-amorphous state transition induced by heat. researchgate.net

| Stimulus | Mechanism | Resulting Change | Example System | Reference |

| Light (UV) | [4+4] Photocycloaddition | Dimerization, Cross-linking, Assembly | Anthracene-functionalized polymers | researchgate.net |

| Light (Visible) | Singlet Oxygen Generation -> Diels-Alder | Change in Cage Stability, Self-Sorting | Anthracene-paneled coordination cages | ucl.ac.uk |

| pH | Protonation/Deprotonation (Hypothetical) | Altered Intermolecular Forces | Functionalized derivatives with acid/base groups | N/A |

| Temperature | Reversal of Dimerization / Phase Transition | Disassembly / Change in Packing & Color | Anthracene dimers / Thermochromic crystals | ucl.ac.ukresearchgate.net |

Advanced Functional Applications and Performance Metrics in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Anthracene (B1667546) derivatives are well-established materials in the field of organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and inherent blue emission, which is crucial for full-color displays and white lighting applications. The monomer 9-(4-Ethenylphenyl)anthracene serves as a building block for blue-emitting polymers in polymer light-emitting diodes (PLEDs).

While specific device architectures and detailed performance metrics for OLEDs utilizing the monomer this compound are not extensively reported, research on its polymer derivative, Poly(9-(3-Vinyl-phenyl)-anthracene) (PVPA), provides insights into its potential. A typical PLED device has a multilayer structure, often consisting of an anode, a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a cathode researchgate.net.

In studies of PVPA, the polymer itself forms the emissive layer and exhibits blue electroluminescence. The photoluminescence (PL) spectrum of PVPA shows distinct peaks at 431, 455, and 482 nm, indicating its suitability as a blue-emitting material. When doped with other materials, such as rubrene (B42821) for yellow emission, PVPA has been shown to facilitate energy transfer, enabling the creation of white-light-emitting films chalcogen.ro. This tunability is a key advantage for PLED applications.

General performance parameters for blue OLEDs based on anthracene derivatives can achieve high external quantum efficiencies (EQEs) and specific Commission Internationale de l'Eclairage (CIE) coordinates that define the color purity. For instance, some deep-blue emitting anthracene derivatives have achieved EQEs of up to 7.18% with CIE coordinates close to the National Television System Committee (NTSC) standard blue chalcogen.ro.

Table 1: General Performance of Anthracene-Based Blue OLEDs

| Parameter | Reported Value | Reference |

|---|---|---|

| External Quantum Efficiency (EQE) | up to 7.18% | chalcogen.ro |

| CIE Coordinates | (0.156, 0.088) | chalcogen.ro |

| Emission Wavelengths (PVPA) | 431, 455, 482 nm | chalcogen.ro |

The efficiency of an OLED is heavily dependent on the charge transport properties of the materials used. In anthracene-based emitters, charge transport occurs via a hopping mechanism between adjacent molecules. The planar structure of the anthracene core facilitates strong intermolecular π-π interactions, which is advantageous for charge mobility rsc.orgsci-hub.seresearchgate.net.

A significant challenge in fluorescent OLEDs is that a large fraction of excitons (75%) are formed in the non-emissive triplet state. Triplet harvesting is a key strategy to improve the internal quantum efficiency beyond the 25% limit for conventional fluorescence. One such mechanism is triplet-triplet annihilation (TTA), where two triplet excitons interact to produce one emissive singlet exciton (B1674681) nanoscience.or.kr. Anthracene and its derivatives are well-known for their ability to undergo efficient TTA, making them excellent candidates for high-efficiency fluorescent OLEDs mdpi.comsciexplor.com.

While direct studies on TTA in this compound are limited, the fundamental properties of the anthracene core suggest its potential for this efficiency enhancement mechanism. The energy levels of the singlet and triplet states in anthracene derivatives are crucial for effective TTA.

Another approach to enhance efficiency is through the use of host-dopant systems, where the anthracene derivative can act as either the host or the emitter. In the case of PVPA, it has been used as a host material for various dopants to achieve different emission colors, demonstrating good energy transfer properties chalcogen.roresearchgate.net.

Organic Photovoltaics (OPVs) and Photoconductivity

The application of this compound in organic photovoltaics has been explored through the synthesis of copolymers. Anthracene-containing polymers are investigated as electron-donating materials in bulk heterojunction solar cells, typically blended with fullerene derivatives as electron acceptors jmaterenvironsci.comresearchgate.netresearchgate.net.

The performance of these solar cells is influenced by factors such as the polymer's band gap, molecular weight, and morphology of the active layer. Copolymers incorporating anthracene have been synthesized with the aim of tuning the optical and electronic properties for better harvesting of the solar spectrum researchgate.net. For instance, anthracene-containing PPE-PPV copolymers have been used in polymer-fullerene solar cells, achieving power conversion efficiencies of nearly 2.5% researchgate.net. The introduction of different side chains on the anthracene unit can affect the ordering of the polymer films, which in turn influences the photocurrent generation researchgate.net.

While specific data on OPVs based solely on Poly(this compound) is not widely available, the general research on anthracene-based copolymers indicates the potential of this class of materials for photovoltaic applications jmaterenvironsci.comresearchgate.netresearchgate.netnankai.edu.cnjku.at.

Chemosensors and Biosensors Based on Fluorescent Quenching/Enhancement

The inherent fluorescence of the anthracene moiety makes this compound and its polymer derivatives suitable for the development of fluorescent chemosensors. The principle of detection is often based on the quenching or enhancement of fluorescence upon interaction with a specific analyte chalcogen.ro.

Polymers based on anthracene have been successfully employed for the detection of nitroaromatic compounds, which are common components of explosives. The detection mechanism involves fluorescence quenching of the polymer upon binding of the nitroaromatic analyte. This quenching can occur through electron transfer from the excited state of the polymer to the electron-deficient nitroaromatic molecule mdpi.com.

For example, conjugated polymer nanoparticles based on anthracene and tetraphenylethene have been synthesized and used for the detection of nitroaromatics in aqueous solutions. These nanoparticles showed high sensitivity and selectivity, particularly for 2,4,6-trinitrophenol (TNP), with low limits of detection mdpi.com. The porous nature of cross-linked polymer nanoparticles can further enhance the sensing performance by facilitating the diffusion and adsorption of the analyte molecules mdpi.com. The use of paper strips coated with these fluorescent polymers has also been demonstrated for the rapid and on-site detection of explosives mdpi.com.

While these studies highlight the potential of anthracene-based polymers, specific research on Poly(this compound) for sensor applications is not extensively documented. However, the fundamental photophysical properties of the anthracene core suggest that this polymer could be a viable candidate for developing similar fluorescent sensors.

Organic Field-Effect Transistors (OFETs) and Charge Mobility

Anthracene and its derivatives have been historically important in the field of organic electronics, including organic field-effect transistors (OFETs). The planar structure and π-conjugated system of anthracene facilitate intermolecular charge transport, which is essential for transistor operation rsc.orgsci-hub.seresearchgate.net. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer nih.gov.

While there is a significant body of research on OFETs based on various anthracene derivatives, specific studies on devices employing this compound or its polymer are scarce in the reviewed literature rsc.orgsci-hub.seresearchgate.netnih.govpkusz.edu.cnmdpi.comresearchgate.net. The charge mobility in organic semiconductors is highly dependent on the molecular packing and morphology of the thin film. The presence of the ethenylphenyl substituent in this compound would influence its solid-state packing and, consequently, its charge transport properties.

In the case of Poly(this compound), being a polymer, its charge mobility would be governed by both intra-chain and inter-chain charge transport. While specific mobility values are not reported, it is known that the charge carrier mobility in conjugated polymers can be influenced by factors such as regioregularity, molecular weight, and processing conditions that affect the thin film morphology researchgate.netaps.org. Generally, anthracene-based semiconductors are known to exhibit p-type behavior with hole mobilities that can be significant, although often lower than that of pentacene, a benchmark p-type organic semiconductor pkusz.edu.cn.

Photo-Responsive Materials and Actuators

The incorporation of photochromic molecules like this compound into polymer matrices or crystalline structures can yield materials that exhibit macroscopic responses to light stimuli. These responses, such as changes in shape, volume, or refractive index, are driven by the photochemical reactions of the embedded chromophores. A key mechanism enabling such photo-responsive behavior in anthracene derivatives is the [4+4] photodimerization reaction.

Photodimerization-Induced Actuation: The reversible photodimerization of the anthracene moiety upon exposure to specific wavelengths of light is a fundamental principle for creating photo-responsive materials. Irradiation with UV light typically induces the formation of a dimer, leading to a change in the molecular structure and, consequently, a macroscopic response in the host material. Subsequent exposure to shorter wavelength UV light or heat can cleave the dimer, reversing the process. This reversible cycloaddition allows for the development of materials with tunable and repeatable photo-actuation capabilities. researchgate.net

Polymer Systems: When this compound is polymerized or grafted onto polymer chains, the resulting material can exhibit significant photomechanical effects. The vinyl group provides a reactive site for polymerization, allowing for the integration of the photo-responsive anthracene unit into various polymer architectures. The light-induced dimerization of the anthracene units can cause the polymer chains to crosslink, leading to changes in the material's mechanical properties, such as stiffness and solubility. This process can be harnessed to create photo-actuators that bend, stretch, or contract in response to light.

Crystalline Photo-Actuators: In the crystalline state, the ordered arrangement of molecules can lead to highly efficient and directional photomechanical responses. For crystals composed of anthracene derivatives, the photodimerization can induce significant lattice strain, resulting in macroscopic shape changes, such as bending, twisting, or even shattering of the crystal. researchgate.net Research on related anthracene derivatives, such as 9-anthracene carboxylic acid, has demonstrated that these photomechanical effects can be harnessed for applications in micro-actuators and light-powered mechanical devices. researchgate.net The specific crystal packing of this compound would play a crucial role in determining the nature and magnitude of its photomechanical response.

Table 1: Performance Metrics of Anthracene-Based Photo-Responsive Materials

| Performance Metric | Typical Values/Characteristics | Influencing Factors |

| Response Time | Milliseconds to minutes | Light intensity, temperature, material phase (solution, polymer, crystal) |

| Actuation Strain | Up to several percent | Chromophore concentration, polymer matrix properties, crystal packing |

| Reversibility | High (many cycles) | Wavelength of light, thermal stability of the dimer, presence of oxygen |

| Fatigue Resistance | Dependent on side reactions | Molecular structure, purity of the material, environmental conditions |

Advanced Laser Photonics Applications

The interaction of this compound and related derivatives with high-intensity laser light has opened up avenues for their use in various photonics applications. These applications often rely on nonlinear optical (NLO) phenomena, such as two-photon absorption (TPA).

Two-Photon Absorption: Many anthracene derivatives exhibit significant TPA cross-sections, a measure of their ability to simultaneously absorb two photons. This property is highly dependent on the molecular structure, particularly the presence of electron-donating and -accepting groups and the extent of the π-conjugated system. The ethenylphenyl group in this compound can influence the electronic properties of the anthracene core, thereby affecting its TPA characteristics. Research on similar 9,10-disubstituted anthracenes has shown that modifying the substituents is an effective strategy for tuning the TPA response. nih.govkorea.ac.krkorea.ac.kr

Optical Limiting: Materials with strong TPA are promising candidates for optical limiting applications. Optical limiters are devices that transmit low-intensity light while blocking high-intensity laser pulses, thereby protecting sensitive optical components and human eyes from laser damage. The mechanism involves the absorption of intense laser light through TPA, which populates excited states that have stronger absorption than the ground state, leading to a decrease in transmittance at high input fluences.

Two-Photon Excited Fluorescence: Upon TPA, molecules like this compound can be promoted to an excited state from which they can emit fluorescence at a shorter wavelength than the excitation light (upconverted fluorescence). This two-photon excited fluorescence (TPEF) has applications in high-resolution 3D fluorescence microscopy, as the quadratic dependence of TPA on laser intensity confines the excitation to a very small focal volume, leading to improved image contrast and reduced photodamage to out-of-focus regions. korea.ac.kr

Nonlinear Optical Materials: The broader field of nonlinear optics explores the potential of materials to alter the properties of light, such as its frequency and phase. Anthracene derivatives have been investigated for their potential as broadband nonlinear optical materials. nih.gov The ability to engineer their molecular structure to enhance specific NLO properties makes them attractive for applications in future laser photonics. nih.gov

Table 2: Performance Metrics for Anthracene Derivatives in Laser Photonics

| Performance Metric | Typical Values for Anthracene Derivatives | Application Relevance |

| Two-Photon Absorption (TPA) Cross-Section (δ) | 10s to 1000s GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) | Optical Limiting, 3D Microfabrication, Two-Photon Microscopy |

| Two-Photon Action Cross-Section (δΦ) | Varies depending on fluorescence quantum yield (Φ) | Two-Photon Excited Fluorescence Applications nih.gov |

| Nonlinear Absorption Coefficient (β) | Dependent on concentration and TPA cross-section | Optical Limiting |

| Excited-State Lifetime (τ) | Nanoseconds | Influences the dynamics of nonlinear absorption nih.gov |

Structure Property Relationships and Design Principles for Advanced Anthracene Chromophores

Influence of Substituent Effects on Electronic and Photophysical Characteristics

The introduction of substituents onto the anthracene (B1667546) core is a powerful strategy for modulating its intrinsic properties. mdpi.com The electronic nature and position of these substituents can alter the frontier molecular orbital (HOMO and LUMO) energy levels, absorption and emission spectra, fluorescence quantum yield, and thermal stability. researchgate.netdiva-portal.org